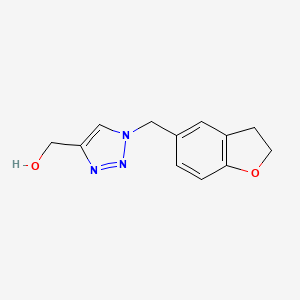

(1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Beschreibung

(1-((2,3-Dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 2,3-dihydrobenzofuran moiety via a methylene bridge, with a hydroxymethyl substituent at the triazole’s 4-position. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.

Eigenschaften

IUPAC Name |

[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-8-11-7-15(14-13-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7,16H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEZQUCFAHIWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol , with a molecular formula of and a molecular weight of 231.25 g/mol, is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 2098100-55-9 |

| Purity | ≥ 95% |

Biological Activity Overview

Research indicates that compounds based on the benzofuran and triazole scaffolds exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has not been extensively studied in isolation; however, related compounds suggest significant therapeutic potential.

Anticancer Potential

Research into related benzofuran derivatives has shown that they can act as potent selective agonists for cannabinoid receptors, which are implicated in cancer therapies. A study involving 2,3-dihydrobenzofuran derivatives demonstrated their ability to modulate pain pathways in cancer models, suggesting that similar triazole-containing compounds may also exert anticancer effects .

The mechanism by which triazole derivatives exert their biological effects often involves modulation of receptor pathways or inhibition of specific enzymes. For instance, studies have shown that triazole compounds can interact with cannabinoid receptors and other G-protein coupled receptors (GPCRs), potentially influencing pain perception and inflammatory responses .

Case Studies

- Neuropathic Pain Model : In a study using a paclitaxel-induced neuropathy model in rats, modifications to benzofuran structures led to improved drug-like properties and efficacy in alleviating neuropathic pain symptoms .

- Antimicrobial Evaluation : A series of benzofuran derivatives were synthesized and tested against various microbial strains. Results indicated that certain substitutions on the benzofuran ring significantly enhanced antimicrobial activity compared to standard antibiotics .

Wissenschaftliche Forschungsanwendungen

Research indicates that triazole derivatives often exhibit significant biological activities, including antimicrobial and anticancer effects. The incorporation of the benzofuran moiety enhances these properties due to its ability to interact with various biological targets.

Antimicrobial Activity

Triazoles have been documented to possess antimicrobial properties. Studies suggest that compounds similar to (1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can inhibit the growth of various pathogens by disrupting cellular processes or inhibiting enzyme activity.

Anticancer Potential

The structural characteristics of triazoles allow them to act as effective inhibitors of enzymes involved in cancer progression. For example, derivatives have shown potential in inhibiting lipase and α-glucosidase, which are crucial in metabolic pathways related to cancer cell proliferation.

Case Studies

Several studies have explored the applications of triazole derivatives in medicinal chemistry:

- Study on Antimicrobial Effects : A derivative of the compound was tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.

- Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for further drug development.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound’s closest analogs include:

3-Alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones (): These feature a 1,2,4-triazol-5-one core substituted with furan-derived groups. Computational studies (DFT/Ab initio) reveal enhanced stability due to intramolecular hydrogen bonding between the triazolone and furan moieties .

Amidine/Amidoxime-Substituted Triazoles (): Compounds like 1-((1-(4-((Z)-N′-Hydroxycarbamimidoyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-cyanoindole incorporate amidoxime or cyano groups, which improve solubility and antiproliferative activity compared to simpler triazoles .

Computational and Experimental Analysis

- : DFT/Ab initio studies on triazol-5-ones highlighted the role of substituents in electronic distribution and stability. For example, furan groups enhance π-π stacking, while alkyl chains modulate lipophilicity .

- : Antiproliferative activities of amidoxime triazoles correlate with electron-withdrawing groups (e.g., cyano), which improve binding to biological targets .

Vorbereitungsmethoden

Synthesis of the 2,3-Dihydrobenzofuran-5-ylmethanol Intermediate

The 2,3-dihydrobenzofuran-5-ylmethanol fragment is a key precursor. Its preparation typically starts from 2,3-dihydrobenzofuran-5-carbaldehyde or 5-carboxylic acid derivatives.

These methods provide high yields of the dihydrobenzofuran methanol intermediate, which is crucial for subsequent functionalization.

Functionalization to Halomethyl or Mesylate Derivatives

To enable the formation of the triazole ring via azide-alkyne cycloaddition, the hydroxymethyl group is often converted into a good leaving group such as a bromide or mesylate.

These activated intermediates are suitable for nucleophilic substitution with azide ions.

Formation of the 1,2,3-Triazole Ring via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is formed by the Huisgen cycloaddition between an azide and a terminal alkyne. In this case, the azide is introduced by nucleophilic substitution on the bromomethyl or mesylate intermediate, followed by cycloaddition with an alkyne.

Azide Generation and Substitution: Sodium azide reacts with the halomethyl derivative to generate the corresponding azidomethyl intermediate. This step is often performed in aqueous tert-butanol or other polar solvents under mild heating.

Copper-Catalyzed Cycloaddition: The azide intermediate undergoes cycloaddition with a terminal alkyne in the presence of copper(II) sulfate and sodium ascorbate as the reducing agent to generate the 1,4-disubstituted 1,2,3-triazole ring.

This CuAAC reaction is the cornerstone for constructing the 1,2,3-triazole moiety linked to the dihydrobenzofuran fragment.

Reduction of Triazole Esters to Methanol Derivatives

In some synthetic routes, the triazole ring is initially formed as an ester derivative (e.g., triazolylmethyl esters), which is then reduced to the corresponding methanol.

This approach can be adapted to the dihydrobenzofuran-triazole system to obtain the hydroxymethyl-substituted triazole.

Coupling of (2,3-Dihydrobenzofuran-5-yl)methanol with Triazole Intermediates

The final compound requires linking the dihydrobenzofuran-5-ylmethyl group to the triazole ring at the 1-position, with a hydroxymethyl substituent at the 4-position of the triazole.

- This can be achieved by nucleophilic substitution of the triazole nitrogen with the bromomethyl dihydrobenzofuran derivative or by using Mitsunobu-type reactions involving triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran at room temperature for 24 h.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|

| Reduction of 2,3-dihydrobenzofuran-5-carbaldehyde to alcohol | NaBH4; MeOH | 0°C to RT, 15 min | 91% | Simple, high-yield reduction |

| Reduction of 2,3-dihydrobenzofuran-5-carboxylic acid | LiAlH4; THF | -8 to 20°C, 3 h | ~100% | Efficient and quantitative |

| Halogenation to bromomethyl derivative | PBr3; THF | 0°C, 20 min | 91% | Activates for azide substitution |

| Mesylation of alcohol | MsCl; Et3N; DCM | 0°C to RT, 1 h | 100% | Alternative activation method |

| Azide substitution and CuAAC | NaN3, CuSO4, sodium ascorbate; t-BuOH/H2O; 60°C; 48 h | 65% (model) | Forms 1,2,3-triazole ring | |

| Reduction of triazole ester to methanol | LiAlH4; THF | 20°C, 4 h | 81% | Converts ester to hydroxymethyl |

| Mitsunobu coupling | PPh3, DIAD; THF | RT, 24 h | Not specified | Links dihydrobenzofuran to triazole |

Research Findings and Notes

The copper-catalyzed azide-alkyne cycloaddition is a robust and widely used method to construct the 1,2,3-triazole ring with high regioselectivity and yields under mild conditions.

The use of lithium aluminum hydride for reductions is effective for converting esters or acids to alcohols, with careful quenching to avoid side reactions.

Activation of the hydroxymethyl group to halides or sulfonates facilitates nucleophilic substitution with azide ions, a prerequisite for the cycloaddition step.

The Mitsunobu reaction provides an alternative approach to link the dihydrobenzofuran moiety to the triazole nitrogen, expanding synthetic flexibility.

Recent advances include sustainable protocols generating hydrazoic acid in situ from sodium azide under acidic conditions, enabling safer and more environmentally friendly azide-alkyne cycloadditions at room temperature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, analogous triazole derivatives are synthesized by reacting azides with propargyl alcohols under inert conditions (e.g., N₂ atmosphere) with CuI as a catalyst . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol (96% yield reported for similar compounds) are critical to achieving >95% purity. Monitoring reaction progress with TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures intermediate quality .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm the triazole and dihydrobenzofuran moieties. For example, the triazole C-H proton typically resonates at δ 7.5–8.5 ppm, while the dihydrobenzofuran methylene protons appear as multiplets near δ 3.0–4.0 ppm .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving stereochemistry. Crystallize the compound in ethanol or toluene, and collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL software can achieve R-factors < 0.05 .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, measuring concentration via UV-Vis spectroscopy (λ = 250–300 nm for triazole derivatives).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products. For hydrolytic stability, incubate in aqueous buffers (pH 1–9) and monitor by LC-MS .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting electronic properties and reactivity?

- Methodological Answer : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). For reactivity analysis, compute Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., ethanol) can be modeled using the polarizable continuum model (PCM) . Validate computational results against experimental SCXRD bond lengths and angles (e.g., triazole C-N bond ≈ 1.34 Å) .

Q. How can structure-activity relationships (SAR) be explored for biological targets?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs by substituting the dihydrobenzofuran or triazole moieties (e.g., fluorination at the benzofuran 5-position) and test against target enzymes (e.g., kinases).

- Docking Studies : Use AutoDock Vina to model interactions with protein active sites. For example, the triazole’s nitrogen atoms may form hydrogen bonds with catalytic residues, while the dihydrobenzofuran group contributes to hydrophobic packing .

Q. What experimental challenges arise in resolving crystallographic disorder in the triazole-dihydrobenzofuran hybrid?

- Methodological Answer : Disorder in the triazole ring or methylene linker can be mitigated by:

- Growing crystals at slow evaporation rates (0.5°C/day).

- Applying restraints (e.g., SIMU/DELU in SHELXL) during refinement to model overlapping atoms.

- Using twin refinement (e.g., BASF parameter in TWINABS) for non-merohedral twinning .

Q. How do steric and electronic effects influence regioselectivity in triazole functionalization?

- Methodological Answer :

- Steric Effects : Bulky substituents on the dihydrobenzofuran methyl group favor functionalization at the triazole’s C4 position (less steric hindrance).

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the benzofuran enhance electrophilicity at C5, enabling nucleophilic aromatic substitution. Monitor regioselectivity via NMR coupling constants (e.g., J = 2–3 Hz for vicinal protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.